molecular formula C13H24 B14178939 6-Ethenylideneundecane CAS No. 917756-12-8

6-Ethenylideneundecane

Cat. No.: B14178939
CAS No.: 917756-12-8
M. Wt: 180.33 g/mol
InChI Key: PQCVENAETIUIJL-UHFFFAOYSA-N
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Description

6-Ethenylideneundecane is an organic compound with the molecular formula C13H24. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is known for its unique structure, which includes an ethenylidene group attached to an undecane chain. The compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethenylideneundecane can be synthesized through several methods. One common approach involves the reaction of 1-undecene with acetylene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the ethenylidene group.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Ethenylideneundecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated hydrocarbons.

    Substitution: The ethenylidene group can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogens, such as chlorine or bromine, are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated hydrocarbons.

Scientific Research Applications

6-Ethenylideneundecane has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethenylideneundecane involves its interaction with specific molecular targets. The double bond in the ethenylidene group allows the compound to participate in various chemical reactions, which can lead to the formation of new chemical entities. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

    6-Ethylundecane: Similar in structure but lacks the double bond.

    1-Undecene: Contains a double bond but lacks the ethenylidene group.

    6-Methylundecane: Similar in structure but has a methyl group instead of an ethenylidene group.

Uniqueness: 6-Ethenylideneundecane is unique due to the presence of the ethenylidene group, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications where such reactivity is desired.

Properties

CAS No.

917756-12-8

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

InChI

InChI=1S/C13H24/c1-4-7-9-11-13(6-3)12-10-8-5-2/h3-5,7-12H2,1-2H3

InChI Key

PQCVENAETIUIJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C=C)CCCCC

Origin of Product

United States

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